molecular formula C21H29F4N3O3 B13862179 Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B13862179
M. Wt: 447.5 g/mol
InChI Key: NXPLRHRMGQMQMA-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound that features a combination of fluorinated and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate typically involves multiple steps. The process begins with the preparation of the benzoate core, followed by the introduction of the piperazinyl group and the fluorinated side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to certain proteins or enzymes, while the piperazinyl group may facilitate its transport across cell membranes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
  • Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is unique due to its specific combination of fluorinated and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H29F4N3O3

Molecular Weight

447.5 g/mol

IUPAC Name

tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H29F4N3O3/c1-20(2,3)31-18(29)16-7-6-15(27-12-10-26(4)11-13-27)14-17(16)28(9-5-8-22)19(30)21(23,24)25/h6-7,14H,5,8-13H2,1-4H3

InChI Key

NXPLRHRMGQMQMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(CCCF)C(=O)C(F)(F)F

Origin of Product

United States

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